1-Methyl-4-nitro-1H-pyrazol-3-amine
CAS No.: 20055-00-9
Cat. No.: VC6188176
Molecular Formula: C4H6N4O2
Molecular Weight: 142.118
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20055-00-9 |
|---|---|
| Molecular Formula | C4H6N4O2 |
| Molecular Weight | 142.118 |
| IUPAC Name | 1-methyl-4-nitropyrazol-3-amine |
| Standard InChI | InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3,(H2,5,6) |
| Standard InChI Key | ATPXGQVBSCIPET-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
1-Methyl-4-nitro-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s molecular formula is C₄H₅N₅O₂, with a molecular weight of 155.11 g/mol. Its structure features:
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A methyl group at the 1-position,
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A nitro group at the 4-position,
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An amine group at the 3-position.
The spatial arrangement of these substituents influences its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, reveals planar pyrazole rings with bond lengths and angles consistent with aromatic systems .
Synthesis and Reaction Pathways
Primary Synthesis Route
The synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine typically proceeds via nitration and amination of pyrazole precursors. A documented method involves:
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Nitration of 1-methyl-1H-pyrazole:
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Amination at the 3-position:
Example Protocol (adapted from ):
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Starting material: 1-methyl-4-nitro-1H-pyrazole (4.0 g, 28 mmol).
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Reagents: Hydrochloric acid (8 mL), sodium nitrite (8.0 g, 116 mmol).
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Conditions: Reaction in acetonitrile at 0–25°C for 16 hours.
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Yield: 3-chloro-1-methyl-4-nitro-1H-pyrazole (0.4 g, 10% after purification).
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Reaction Time | 16 hours |
| Solvent | Acetonitrile |
| Purification Method | Column chromatography |
Alternative Pathways
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Reduction of Nitro Groups: Catalytic hydrogenation (Pd/C) converts nitro to amine groups, though over-reduction must be avoided .
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Halogenation: Treatment with iodine monochloride (ICl) introduces iodine at the 4-position, useful for cross-coupling reactions .
Physicochemical Properties
Key properties of 1-methyl-4-nitro-1H-pyrazol-3-amine include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | – |
| Density | ~1.12 g/mL (estimated) | |
| Refractive Index | 1.542–1.546 | |
| Solubility | Slightly soluble in water | |
| pKa | 4.04 (predicted) |
The compound’s air sensitivity necessitates storage under inert gases (e.g., nitrogen or argon) . Its nitro group confers strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃, 300 MHz):
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¹³C NMR: Data pending publication but expected to align with pyrazole derivatives .
Infrared (IR) Spectroscopy
Applications in Drug Discovery and Molecular Docking
Tyrosine Kinase Inhibition
Molecular docking studies of structurally related compounds, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole, demonstrate strong binding affinities for tyrosine kinases (e.g., EGFR, VEGFR) . The nitro and amine groups facilitate hydrogen bonding with kinase active sites, suggesting potential anticancer applications .
Intermediate in Agrochemicals
The compound’s nitro group is pivotal in synthesizing herbicides and insecticides. For example, halogenation at the 3-position yields 3-chloro derivatives, which are precursors to sulfonylurea herbicides .
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